(S)-6-Methylchroman-4-amine hydrochloride
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Overview
Description
(S)-6-Methylchroman-4-amine hydrochloride is a chiral compound that belongs to the class of chroman derivatives This compound is characterized by the presence of a methyl group at the 6th position of the chroman ring and an amine group at the 4th position, which is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylchroman-4-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chroman ring system. This can be achieved through the cyclization of appropriate phenolic precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 6th position of the chroman ring via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The introduction of the amine group at the 4th position is achieved through nucleophilic substitution reactions. This can involve the use of amine sources such as ammonia or primary amines under basic conditions.
Formation of Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt. This is typically done by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methylchroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
(S)-6-Methylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylchroman-4-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4-Amino-6-methylchroman: Similar structure but different substitution pattern, leading to variations in biological activity.
6-Methylchroman-4-ol: Contains a hydroxyl group instead of an amine, resulting in different chemical properties and applications.
Uniqueness
(S)-6-Methylchroman-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTASUXSWBNHHX-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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